![molecular formula C27H23N3O3 B2516937 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866728-78-1](/img/structure/B2516937.png)
3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 3-(4-Ethylphenyl)-5-(3-Methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
The compound 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives has been reported in several studies. For instance, the synthesis of 1-hydroxypyrazoloquinolines from 1-benzyloxypyrazole involves establishing the pyridine B-ring in the terminal step, with the pyridine ring formation occurring via cyclization of a formyl group and an amino group . Another study reports the preparation of pyrazolo[4,3-c]quinoline derivatives starting from 2,3-dihydro-1H-quinolin-4-ones, which were functionalized with acylating agents to afford the core substrates for further reactions . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazoloquinolines is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The regioselectivity of reactions and the introduction of substituents on the pyrazole and quinoline rings are crucial for the final properties of the compounds . The presence of a dioxolo group in the compound of interest suggests additional rings that may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions, including acylation, condensation, and cyclization, to yield a wide range of derivatives with different substituents and structural features . The reactivity of these compounds is influenced by the substituents on the pyrazole and quinoline rings, which can affect the regioselectivity and mechanism of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolines, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like ethyl and methoxy groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and steric hindrance . Additionally, the presence of a dioxolo group could impact the compound's conformation and electronic distribution, further influencing its properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is part of a broader class of compounds that have been synthesized and studied for various applications in scientific research. Similar compounds, such as 1-hydroxypyrazoloquinolines and 1-hydroxypyrazoloisoquinolines, have been synthesized from benzyloxypyrazoles, showcasing the importance of these heterocyclic compounds in organic chemistry. These synthesis processes involve cyclization reactions, regioselective metalation, and palladium-catalyzed cross-coupling, highlighting the compound's role in advancing synthetic methodologies (J. Pawlas et al., 2000).
Pharmacological Research
Derivatives of quinoline, such as octahydrobenzo[g]quinolines, serve as intermediates for pharmaceutically active compounds. Efficient synthesis methods for these derivatives emphasize their significance in the development of new medications. For example, practical and large-scale synthesis approaches for octahydrobenzo[g]quinoline derivatives have been developed, underscoring their potential in pharmaceutical manufacturing (Markus Bänziger et al., 2000).
Antimicrobial and Antifungal Activity
Some pyrazoline and pyrazole derivatives, including structures related to the compound of interest, have shown promising antimicrobial and antifungal activities. These findings point to the potential of these compounds in developing new treatments for bacterial and fungal infections. The synthesis of these derivatives and their biological activity evaluations contribute to the understanding of their mechanism of action and potential therapeutic applications (S. Y. Hassan, 2013).
Optical and Structural Applications
The study of structural and optical properties of quinoline derivatives, such as pyrano[3,2-c]quinolines, reveals their applications in materials science. These compounds exhibit polycrystalline structures and nanocrystallites dispersed in amorphous matrices upon thermal deposition, indicating their potential uses in the development of new materials with specific optical properties (H. Zeyada et al., 2016).
Antioxidant Properties
Eigenschaften
IUPAC Name |
5-(4-ethylphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-3-17-7-9-19(10-8-17)26-22-15-30(14-18-5-4-6-20(11-18)31-2)23-13-25-24(32-16-33-25)12-21(23)27(22)29-28-26/h4-13,15H,3,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWKZAKKGARIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

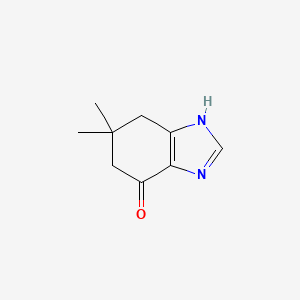

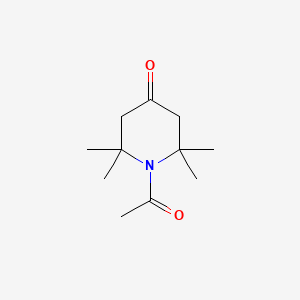
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)
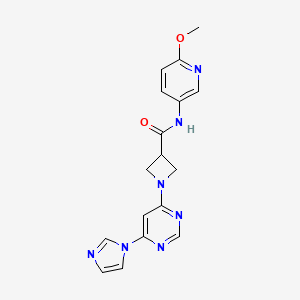
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

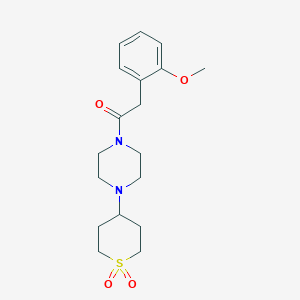

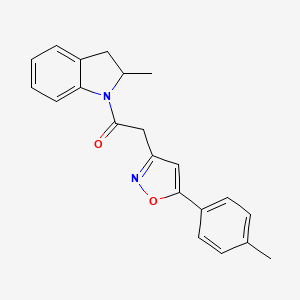
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
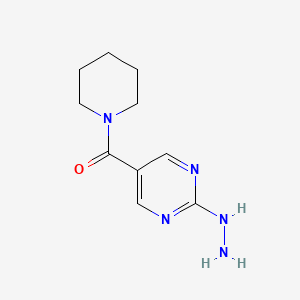
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)
![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)